2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-{4-[2-(NAPHTHALEN-1-YL)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes a chlorophenyl group, a naphthyl group, and an oxazole ring
Properties
Molecular Formula |
C28H23ClN4O2 |
|---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(2-naphthalen-1-ylacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C28H23ClN4O2/c29-24-11-4-2-7-21(24)12-13-26-31-25(19-30)28(35-26)33-16-14-32(15-17-33)27(34)18-22-9-5-8-20-6-1-3-10-23(20)22/h1-13H,14-18H2/b13-12+ |
InChI Key |
KWAOIWCJTKEUFP-OUKQBFOZSA-N |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CC=C3Cl)C#N)C(=O)CC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CC=C3Cl)C#N)C(=O)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-{4-[2-(NAPHTHALEN-1-YL)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorine atom is introduced to the phenyl ring.
Attachment of the naphthyl group: This can be done through acylation reactions, where the naphthyl group is attached to the piperazine ring.
Final assembly: The intermediate compounds are then combined under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-{4-[2-(NAPHTHALEN-1-YL)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chlorophenyl group can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-{4-[2-(NAPHTHALEN-1-YL)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Pharmacology: It can be used in pharmacological studies to understand its effects on biological systems and its potential therapeutic benefits.
Materials Science: The compound’s properties may be explored for use in developing new materials with specific characteristics, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-{4-[2-(NAPHTHALEN-1-YL)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **1-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]SULFONYL-4-[(1-(4-PYRIDINYL)-4-PIPERIDINYL]METHYL]PIPERAZINE
- 1,1-Dichloro-2-(2-chlorophenyl)-2-(4-chlorophenyl)ethene
Uniqueness
2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-{4-[2-(NAPHTHALEN-1-YL)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of functional groups and structural features. This uniqueness may confer specific properties such as enhanced binding affinity to certain biological targets or unique physical properties that are not observed in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
